molecular formula C14H20N2O B13340392 (R)-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one

(R)-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one

Cat. No.: B13340392
M. Wt: 232.32 g/mol
InChI Key: BOPFSWIVBOFJLV-CYBMUJFWSA-N
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Description

®-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one is a chiral piperidine derivative. Compounds of this class are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-methylbenzyl chloride.

    Formation of Intermediate: The piperidine ring is functionalized to introduce the aminomethyl group.

    Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Intermediate: Used as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical studies.

Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one: The enantiomer of the compound.

    Other Piperidine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

    Functional Groups: The specific arrangement of functional groups can lead to unique pharmacological properties.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(5R)-5-(aminomethyl)-1-[(4-methylphenyl)methyl]piperidin-2-one

InChI

InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)9-16-10-13(8-15)6-7-14(16)17/h2-5,13H,6-10,15H2,1H3/t13-/m1/s1

InChI Key

BOPFSWIVBOFJLV-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C[C@H](CCC2=O)CN

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CCC2=O)CN

Origin of Product

United States

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